molecular formula C7H8ClNO2 B1419698 6-Chloro-2,3-dimethoxypyridine CAS No. 1087659-30-0

6-Chloro-2,3-dimethoxypyridine

Cat. No.: B1419698
CAS No.: 1087659-30-0
M. Wt: 173.6 g/mol
InChI Key: RIBNMZVQKQHUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,3-dimethoxypyridine is a halogenated heterocyclic compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.60 g/mol . It is characterized by the presence of a chlorine atom and two methoxy groups attached to a pyridine ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-dimethoxypyridine typically involves the chlorination of 2,3-dimethoxypyridine. One common method includes the reaction of 2,3-dimethoxypyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The product is then purified through crystallization or distillation techniques to meet the required specifications for research and development applications .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2,3-dimethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: 2,3-Dimethoxypyridine.

Scientific Research Applications

6-Chloro-2,3-dimethoxypyridine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dimethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methoxy groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access and altering the enzyme’s function. Additionally, it can act as a ligand, forming coordination complexes with metal ions, which can modulate biological pathways .

Comparison with Similar Compounds

  • 2-Chloro-3,4-dimethoxypyridine
  • 6-Iodo-2,3-dimethoxypyridine
  • 3,4-Dimethoxyaniline

Comparison: 6-Chloro-2,3-dimethoxypyridine is unique due to the specific positioning of the chlorine atom and methoxy groups on the pyridine ring, which imparts distinct chemical and biological properties. Compared to 2-Chloro-3,4-dimethoxypyridine, the position of the chlorine atom affects the compound’s reactivity and interaction with nucleophiles. Similarly, 6-Iodo-2,3-dimethoxypyridine, with an iodine atom instead of chlorine, exhibits different reactivity due to the larger atomic size and lower electronegativity of iodine .

Properties

IUPAC Name

6-chloro-2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBNMZVQKQHUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670146
Record name 6-Chloro-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087659-30-0
Record name 6-Chloro-2,3-dimethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087659-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2,3-dimethoxypyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2,3-dimethoxypyridine
Reactant of Route 3
Reactant of Route 3
6-Chloro-2,3-dimethoxypyridine
Reactant of Route 4
Reactant of Route 4
6-Chloro-2,3-dimethoxypyridine
Reactant of Route 5
Reactant of Route 5
6-Chloro-2,3-dimethoxypyridine
Reactant of Route 6
6-Chloro-2,3-dimethoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.